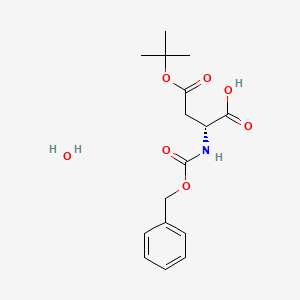

Z-D-Asp(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSLRFBLVZUVIE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71449-08-6 | |

| Record name | N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-t-butyl ester hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Asp(OtBu)-OH for Researchers and Drug Development Professionals

Introduction: Z-D-Asp(OtBu)-OH, with the IUPAC name (2R)-2-(benzyloxycarbonylamino)-4-tert-butoxy-4-oxobutanoic acid, is a pivotal building block in modern peptide synthesis and drug discovery. This whitepaper provides a comprehensive technical overview of its chemical properties, applications, and detailed experimental protocols relevant to its use. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a protected derivative of the D-isomeric form of aspartic acid. The presence of the N-terminal benzyloxycarbonyl (Z) group and the C-terminal tert-butyl (OtBu) ester on the side chain offers strategic advantages in peptide synthesis by preventing unwanted side reactions.

| Property | Value | Source |

| CAS Number | 71449-08-6 | |

| Molecular Formula | C16H21NO6 | |

| Molecular Weight | 323.34 g/mol | |

| Appearance | White powder or crystals | |

| Melting Point | 56.5-57.1°C | |

| Boiling Point | 575.1°C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as DMF and DCM. | |

| Storage Conditions | 2-8°C |

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid in both solution-phase and solid-phase peptide synthesis (SPPS). The orthogonal protecting groups, Z and OtBu, allow for selective deprotection, a critical feature in the synthesis of complex peptides. The Z group is typically removed by catalytic hydrogenation, while the OtBu group is cleaved under acidic conditions. This compound is particularly valuable in the synthesis of bioactive peptides and pharmaceutical intermediates where the stereochemistry of the D-amino acid is crucial for biological activity or stability.

Experimental Protocols

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HBTU/HOBt activation.

Materials:

-

This compound

-

Rink Amide resin pre-loaded with the N-terminal deprotected peptide

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and agitate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

Deprotection of Z and OtBu Groups

Z-Group Removal (Hydrogenolysis):

-

Dissolve the Z-protected peptide in methanol or a mixture of DMF/methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

OtBu-Group Removal (Acidolysis):

-

Treat the peptide with a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

-

Stir the mixture at room temperature for 2-4 hours.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Collect the peptide precipitate by centrifugation and wash with cold diethyl ether.

Quantitative Data

The following table summarizes typical quantitative data associated with the use of this compound in SPPS.

| Parameter | Typical Value | Notes |

| Purity (by HPLC) | >98% | For the starting material. |

| Coupling Efficiency | >99% | As determined by Kaiser test or HPLC analysis of a cleaved aliquot. |

| Deprotection Yield (Z) | >95% | Yield after hydrogenolysis and purification. |

| Deprotection Yield (OtBu) | >90% | Yield after TFA cleavage and precipitation. |

Visualizations

The following diagrams illustrate key workflows and relationships involving this compound.

Caption: General workflow for the incorporation of this compound in SPPS.

Caption: Orthogonal deprotection scheme for this compound.

A Technical Guide to Z-D-Asp(OtBu)-OH: Properties, Application, and Challenges in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Asp(OtBu)-OH, chemically known as N-Cbz-D-aspartic acid 4-(tert-butyl) ester, is a pivotal building block in synthetic peptide chemistry. Its unique protecting group strategy, employing the benzyloxycarbonyl (Z) group for N-terminal protection and a tert-butyl (OtBu) ester for the side-chain carboxyl group, allows for selective deprotection and chain elongation during solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the chemical properties of this compound, its application in peptide synthesis, and a critical discussion of the challenges associated with its use, particularly the formation of aspartimide side products.

Core Chemical and Physical Properties

This compound is a white crystalline powder. It is available in both anhydrous and hydrated forms. The presence of the bulky tert-butyl group offers steric hindrance that can influence reaction kinetics and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₆ | [1] |

| Molecular Weight | 323.34 g/mol (anhydrous) | [1] |

| 341.36 g/mol (monohydrate) | [2] | |

| Appearance | White to off-white powder or crystals | [2][3] |

| Melting Point | 56.5-57.1°C (for hydrate) | |

| CAS Number | 71449-08-6 (anhydrous) | |

| 210471-09-3 (monohydrate) | ||

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Conditions | 2-8°C, Sealed in dry conditions |

Table 2: Spectroscopic Data Summary

While a complete, unified set of spectra is not publicly available, typical spectroscopic features can be inferred from the structure and available data.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Signals corresponding to the aromatic protons of the Z-group, the methine and methylene protons of the aspartic acid backbone, and the characteristic singlet of the tert-butyl group. A spectrum in CDCl₃ showed peaks at δ 8.71, 8.56, 8.54, 5.61, and 4.63 ppm for a related compound. | |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carboxylic acid, aromatic carbons of the Z-group, aliphatic carbons of the aspartic acid residue, and the quaternary and methyl carbons of the tert-butyl group. | |

| FT-IR | Characteristic absorption bands for O-H stretching of the carboxylic acid, N-H stretching of the carbamate, C=O stretching of the ester and carboxylic acid, and aromatic C-H stretching. | |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the molecule (e.g., [M+Na]⁺). |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a protected amino acid monomer in SPPS. The Z-group on the alpha-amino position is stable to the mildly acidic conditions used for the cleavage of some resins and can be removed by catalytic hydrogenation or strong acids. The OtBu group protecting the side-chain carboxyl function is labile to strong acids like trifluoroacetic acid (TFA), which is a common final cleavage step in SPPS. This orthogonal protection scheme is advantageous in the synthesis of complex peptides.

Experimental Workflow in SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain during SPPS.

General Experimental Protocol for Coupling

A detailed, specific protocol for a particular peptide is sequence-dependent. However, a general procedure for the coupling step in SPPS is as follows:

-

Resin Preparation: The solid support resin with the growing peptide chain is swelled in a suitable solvent like N,N-dimethylformamide (DMF). The N-terminal protecting group of the last amino acid is removed to expose a free amine.

-

Amino Acid Activation: this compound is pre-activated in a separate vessel. This is typically achieved by reacting it with a coupling reagent (e.g., DIC/HOBt or HATU) in DMF.

-

Coupling: The activated this compound solution is added to the resin. The mixture is agitated for a specified period (typically 1-2 hours) to allow for the formation of the peptide bond.

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

-

Deprotection: For the subsequent coupling step, the N-terminal Z-group would be removed.

The Challenge of Aspartimide Formation

A significant challenge in the use of Asp(OtBu)-protected amino acids, including this compound, during Fmoc-based SPPS is the base-catalyzed formation of a succinimide ring, known as an aspartimide. This side reaction is particularly prevalent when the aspartic acid residue is followed by a sterically unhindered amino acid like glycine. Aspartimide formation can lead to a mixture of byproducts, including the desired α-peptide, the rearranged β-peptide, and racemized products, which are often difficult to separate from the target peptide.

Mechanism of Aspartimide Formation

The mechanism involves the nucleophilic attack of the deprotonated backbone amide nitrogen onto the side-chain carbonyl carbon of the tert-butyl ester, leading to the formation of a five-membered ring intermediate.

The use of more sterically hindered side-chain protecting groups for aspartic acid has been explored to mitigate this side reaction.

Biological Relevance

While this compound is a synthetic building block, its incorporation into peptides can be relevant for creating analogs of biologically active peptides for research in drug development. There is no direct evidence from the conducted searches to suggest that this compound itself has a significant role in biological signaling pathways such as apoptosis or caspase activation. The search results on caspases and apoptosis describe general mechanisms of programmed cell death but do not mention this specific compound. Therefore, its primary relevance remains in the field of synthetic chemistry.

Conclusion

This compound is a valuable reagent for the synthesis of peptides containing D-aspartic acid. Its orthogonal protecting groups offer flexibility in synthetic strategies. However, researchers and drug development professionals must be cognizant of the potential for aspartimide formation, a critical side reaction that can compromise the purity and yield of the final peptide product. Careful selection of the synthetic strategy and purification methods is essential when utilizing this and other Asp(OtBu)-protected amino acids. The data and workflows presented in this guide aim to provide a solid foundation for the effective and informed use of this compound in peptide research and development.

References

Z-D-Asp(OtBu)-OH: A Technical Guide to Structure, Function, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Asp(OtBu)-OH, with the IUPAC name (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid, is a pivotal synthetic building block in the field of peptide chemistry.[1] As a protected derivative of D-aspartic acid, it plays a crucial role in the synthesis of peptides with specific stereochemistry, which can confer unique biological activities and improved stability. This technical guide provides an in-depth overview of the structure, properties, and primary function of this compound as a key component in solution-phase and solid-phase peptide synthesis, with a particular focus on its application in the development of therapeutic peptides.

Structure and Chemical Properties

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. Its structure is characterized by two key protecting groups: the benzyloxycarbonyl (Z) group at the α-amino position and the tert-butyl (OtBu) ester at the β-carboxyl group of the side chain. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

The Z-group provides protection for the α-amino group and is stable under the conditions required for the removal of the OtBu group. Conversely, the OtBu group protects the side-chain carboxyl function and can be selectively removed under acidic conditions without affecting the Z-group. This orthogonality is fundamental to its utility in controlled, stepwise peptide elongation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₁NO₆ | [1] |

| Molecular Weight | 323.34 g/mol | [1] |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) | |

| CAS Number | 71449-08-6 | [1] |

Core Function: A Building Block for Bioactive Peptides

The primary function of this compound is to serve as a protected D-amino acid building block in the synthesis of peptides. The incorporation of D-amino acids into peptide sequences can have profound effects on their biological properties, including:

-

Increased Proteolytic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, leading to a longer in vivo half-life.

-

Constrained Conformation: The presence of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.

-

Receptor Selectivity: The stereochemistry of a peptide ligand can significantly influence its binding affinity and selectivity for different receptor subtypes.

A notable application of protected aspartic acid derivatives is in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, which are important therapeutics for type 2 diabetes. While the natural GLP-1 peptide contains L-amino acids, synthetic analogs often incorporate non-natural amino acids, including D-isomers, to enhance their stability and efficacy. The use of protected aspartic acid building blocks is crucial in the synthesis of these complex peptide drugs.

Experimental Protocols

The following is a representative protocol for the coupling of this compound in solution-phase peptide synthesis. This protocol is adapted from established methods for similar Z-protected amino acids.

Solution-Phase Peptide Coupling of this compound

Materials and Reagents:

-

This compound

-

Amino acid or peptide with a free N-terminal amine (e.g., H-Phe-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of the Amine Component:

-

Dissolve the N-terminal amine component (e.g., H-Phe-OMe·HCl, 1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.2 equivalents) dropwise and stir for 15 minutes to generate the free amine.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution from step 2 to the free amine solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude dipeptide by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure protected peptide.

-

Logical Workflow and Signaling Pathway Diagrams

As this compound is a synthetic building block, it is not directly involved in biological signaling pathways. Instead, its utility can be represented through the logical workflow of its application in peptide synthesis.

Caption: A logical workflow for the incorporation of this compound into a peptide chain via solid-phase peptide synthesis.

Quantitative Data

As a synthetic intermediate, this compound does not possess inherent biological activity that can be quantified by metrics such as IC₅₀ or Kᵢ values. Its significance lies in its ability to be incorporated into peptides that do exhibit such activities. The inclusion of a D-aspartic acid residue can dramatically alter the pharmacological profile of a peptide. For instance, in the development of enzyme inhibitors or receptor antagonists, the stereochemistry at a particular position can be the determining factor for potency and selectivity.

Table 2: Illustrative Impact of D-Asp Substitution on Peptide Inhibitor Potency

| Peptide Sequence | Target | IC₅₀ (nM) |

| Ac-Leu-Val-L-Asp -Ala-NH₂ | Hypothetical Protease X | 1500 |

| Ac-Leu-Val-D-Asp -Ala-NH₂ | Hypothetical Protease X | 50 |

This data is illustrative and does not represent a specific real-world example but serves to highlight the potential impact of D-amino acid incorporation.

Conclusion

This compound is an indispensable tool for the modern peptide chemist. Its well-defined structure and the orthogonal nature of its protecting groups allow for its precise incorporation into peptide sequences. While devoid of intrinsic biological function, its role as a precursor to potent and stable therapeutic peptides is of paramount importance in drug discovery and development. The ability to introduce D-aspartic acid residues using this building block provides a powerful strategy for modulating the pharmacological properties of synthetic peptides, ultimately leading to the creation of more effective and durable drug candidates.

References

An In-depth Technical Guide to Z-D-Asp(OtBu)-OH (CAS: 71449-08-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Asp(OtBu)-OH, a crucial building block in peptide synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis and application, and a thorough discussion of the critical side reaction of aspartimide formation.

Compound Identification and Properties

This compound is a protected derivative of the D-enantiomer of aspartic acid. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This orthogonal protection scheme allows for selective deprotection strategies in complex peptide synthesis projects.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 71449-08-6 |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid[1][2] |

| Molecular Formula | C₁₆H₂₁NO₆[1][2] |

| Molecular Weight | 323.34 g/mol [1] |

| Appearance | White powder or crystals |

| Melting Point | 56.5-57.1°C |

| Boiling Point | 575.1°C at 760 mmHg |

| Storage | 2-8°C |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 323.136887 g/mol | PubChem |

| Monoisotopic Mass | 323.136887 g/mol | PubChem |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol involves the selective protection of D-aspartic acid.

Materials:

-

D-Aspartic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Tert-butanol

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

N-protection of D-Aspartic Acid:

-

Dissolve D-aspartic acid (1 equiv.) in 2 M sodium bicarbonate solution.

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature at 0°C and vigorously stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the aqueous layer with dichloromethane to remove excess benzyl chloroformate.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2, leading to the precipitation of Z-D-Aspartic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Side-Chain Esterification:

-

Suspend Z-D-Aspartic acid (1 equiv.) in dichloromethane.

-

Add tert-butanol (10 equiv.) and a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at room temperature for 24-48 hours until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization:

-

¹H NMR (CDCl₃, 400 MHz): Expected signals around δ 7.35 (m, 5H, Ar-H), 5.8-6.0 (d, 1H, NH), 5.1 (s, 2H, CH₂-Ph), 4.5-4.7 (m, 1H, α-CH), 2.8-3.0 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals around δ 171 (C=O, ester), 170 (C=O, acid), 156 (C=O, carbamate), 136 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 82 (C(CH₃)₃), 67 (CH₂-Ph), 50 (α-CH), 37 (β-CH₂), 28 (C(CH₃)₃).

-

Mass Spectrometry (ESI-): Calculated for C₁₆H₂₀NO₆ [M-H]⁻: 322.13, Found: 322.1.

Application in Peptide Synthesis

This compound is a valuable reagent for both solution-phase and solid-phase peptide synthesis (SPPS). The Z group is stable to the basic conditions used for Fmoc deprotection in SPPS and can be removed by catalytic hydrogenation. The OtBu group is stable to many coupling conditions and can be removed with moderately strong acids like trifluoroacetic acid (TFA).

Experimental Protocol: Solution-Phase Synthesis of Z-D-Asp(OtBu)-Ala-OMe

This protocol details the coupling of this compound with L-Alanine methyl ester.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

1 M Hydrochloric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amino Acid Deprotection:

-

Dissolve H-Ala-OMe·HCl (1.0 equiv.) in DCM.

-

Add DIPEA (1.1 equiv.) and stir for 15 minutes at room temperature to obtain the free amine.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.05 equiv.) and HOBt (1.1 equiv.) in DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC or EDC (1.1 equiv.) to the solution and stir for 15 minutes.

-

Add the solution of deprotected H-Ala-OMe to the activated this compound solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

-

Diagram: Workflow for Dipeptide Synthesis

Caption: Solution-phase synthesis of a dipeptide.

Aspartimide Formation: A Critical Side Reaction

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in SPPS.

Mechanism: The reaction is initiated by the deprotonation of the backbone amide nitrogen of the amino acid following the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the OtBu-protected side chain, leading to the formation of a five-membered succinimide ring and the elimination of tert-butanol.

Diagram: Mechanism of Aspartimide Formation

Caption: Aspartimide formation pathway.

Aspartimide formation can lead to a mixture of byproducts, including the desired α-peptide, the isomeric β-peptide, and their racemized forms, which are often difficult to separate by HPLC.

Strategies to Minimize Aspartimide Formation

Several strategies have been developed to mitigate aspartimide formation:

-

Use of Bulky Side-Chain Protecting Groups: Sterically hindered protecting groups on the aspartic acid side chain can physically block the nucleophilic attack of the backbone amide.

-

Addition of Acids to the Deprotection Solution: Adding a weak acid, such as HOBt or formic acid, to the piperidine solution used for Fmoc removal can reduce the basicity of the medium, thereby decreasing the rate of backbone amide deprotonation.

-

Backbone Protection: Protecting the backbone amide nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent its deprotonation and subsequent cyclization.

-

Optimized Deprotection Conditions: Using shorter deprotection times and lower temperatures can also help to minimize aspartimide formation.

Experimental Protocol: Monitoring Aspartimide Formation by HPLC

Procedure:

-

Sample Preparation:

-

Synthesize a model peptide known to be prone to aspartimide formation (e.g., a sequence containing an Asp-Gly motif) using this compound.

-

After synthesis and cleavage from the resin, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water).

-

-

Forced Degradation Study:

-

Treat a solution of the purified peptide with a 20% piperidine in DMF solution.

-

Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours).

-

Quench the reaction by adding a small amount of acetic acid.

-

-

HPLC Analysis:

-

Analyze the aliquots by reverse-phase HPLC (RP-HPLC).

-

Use a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the chromatogram at 210-220 nm.

-

The formation of aspartimide and its subsequent hydrolysis products (β-peptide) will be observed as new peaks with different retention times compared to the main product peak. The identity of these peaks can be confirmed by mass spectrometry.

-

Diagram: HPLC Monitoring Workflow

Caption: Workflow for monitoring aspartimide formation.

Deprotection Strategies

The orthogonal nature of the Z and OtBu protecting groups allows for their selective removal.

Table 3: Deprotection Methods

| Protecting Group | Reagents and Conditions | Notes |

| Z (Benzyloxycarbonyl) | H₂/Pd-C in methanol or ethanol | Catalytic hydrogenation. Sensitive to sulfur-containing residues. |

| OtBu (tert-Butyl) | Trifluoroacetic acid (TFA) in DCM (e.g., 50-95% TFA) | Acidolysis. Scavengers like triisopropylsilane (TIS) are often added. |

Conclusion

This compound is an essential tool in the arsenal of peptide chemists. Its unique protective group combination offers synthetic flexibility, but its use requires a thorough understanding of the potential for aspartimide formation. By employing the appropriate synthetic strategies, reaction conditions, and analytical monitoring, researchers can successfully incorporate this valuable building block into complex peptides for a wide range of applications in drug discovery and development.

References

An In-depth Technical Guide to N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester, a key building block in synthetic organic chemistry, plays a pivotal role in the construction of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and application, and a discussion of its strategic importance in drug development.

Core Concepts and Properties

N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester, also known as Z-D-Asp(OtBu)-OH, is a synthetic amino acid derivative. Its structure is characterized by two key protecting groups: the Benzyloxycarbonyl (Cbz or Z) group at the alpha-amino position and a tert-butyl ester at the beta-carboxyl group of the D-aspartic acid backbone. This strategic protection scheme is central to its utility, offering orthogonal stability that allows for selective deprotection and sequential peptide bond formation. The Cbz group is labile to hydrogenolysis, while the tert-butyl ester is sensitive to acidic conditions, a crucial feature for controlled peptide synthesis.[1]

This compound is primarily utilized in solution-phase peptide synthesis, where the protected amino acid is coupled with another amino acid or a peptide fragment.[2] Its application extends to the development of peptide-based therapeutics, where precise control over the amino acid sequence is critical for biological activity.

Physicochemical Data

A summary of the key physicochemical properties of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C16H21NO6 | [3] |

| Molecular Weight | 323.34 g/mol | |

| CAS Number | 71449-08-6 | [3][4] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 56.5-57.1°C (for the hydrate) | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. For long-term storage as a solution, -20°C to -80°C is advised. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester and its subsequent use in peptide coupling reactions.

Synthesis of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester

A potential synthetic pathway involves:

-

Protection of the alpha-amino group of D-aspartic acid: This is typically achieved by reacting D-aspartic acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. A patent for the L-enantiomer suggests that this reaction can be carried out at elevated temperatures (35-55°C) in an aqueous solution of sodium hydroxide, maintaining a pH between 9.2 and 12.0.

-

Selective esterification of the beta-carboxyl group: Following the N-protection, the beta-carboxyl group can be selectively esterified. This can be challenging due to the presence of two carboxylic acid groups. One approach involves the formation of an anhydride intermediate followed by reaction with tert-butanol. Another method could involve the use of tert-butyl acetate with a strong acid catalyst.

A general procedure for a related benzylation of an N-protected L-aspartic acid β-ester provides some insight into the reaction conditions that could be adapted. This procedure involves reacting the N-protected aspartic acid derivative with benzyl bromide and cesium carbonate in acetonitrile under microwave irradiation.

Note: The synthesis of this compound requires careful control of reaction conditions to ensure selectivity and avoid side reactions. Purification by column chromatography is typically necessary to obtain the pure product.

Solution-Phase Peptide Coupling using this compound

The primary application of N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester is in the formation of peptide bonds. The following is a representative protocol for a solution-phase coupling reaction with a C-terminally protected amino acid (e.g., L-Phenylalanine methyl ester, H-Phe-OMe) using common coupling reagents.

Materials:

-

N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester (this compound)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Neutralization: Dissolve H-Phe-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Stir the mixture at 0°C for 20-30 minutes to form the activated ester.

-

Coupling: Add the activated this compound solution to the neutralized H-Phe-OMe solution at 0°C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid (or 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting dipeptide, Z-D-Asp(OtBu)-Phe-OMe, by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Strategic Considerations in Drug Development

The orthogonal protecting group strategy offered by this compound is a cornerstone of modern peptide synthesis, particularly in the context of drug discovery and development.

Orthogonal Deprotection

The ability to selectively remove either the N-terminal Cbz group or the side-chain tert-butyl ester is critical for the synthesis of complex peptides.

-

Cbz Group Removal: The benzyloxycarbonyl group is readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or by strong acids such as HBr in acetic acid. These conditions leave the acid-labile tert-butyl ester intact.

-

tert-Butyl Ester Removal: The tert-butyl ester is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. These conditions do not affect the Cbz group.

This orthogonality allows for the stepwise elongation of a peptide chain at either the N-terminus (after Cbz removal) or the side chain (after tert-butyl ester removal), enabling the synthesis of branched or cyclic peptides.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the orthogonal deprotection strategy and a typical experimental workflow for peptide synthesis using this compound.

Conclusion

N-alpha-Benzyloxycarbonyl-D-aspartic acid beta-tert-butyl ester is a versatile and indispensable reagent for the synthesis of peptides and related molecules. Its well-defined orthogonal protecting group strategy provides chemists with the flexibility to construct complex molecular architectures with a high degree of control. The experimental protocols and conceptual framework presented in this guide are intended to support researchers in the effective application of this valuable building block in their drug discovery and development endeavors.

References

A Comprehensive Technical Overview of Z-D-Asp(OtBu)-OH

This guide provides essential physicochemical data for Z-D-Asp(OtBu)-OH, a key derivative of aspartic acid utilized in peptide synthesis and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound, also known as N-Cbz-D-aspartic acid 4-(tert-butyl) ester, is a protected amino acid derivative. Its chemical properties are fundamental for its application in synthetic organic chemistry. The compound is available in both anhydrous and hydrated forms, which affects its molecular weight.

Below is a summary of the key quantitative data for this compound.

| Property | Anhydrous Form | Hydrated Form |

| Molecular Formula | C16H21NO6[1] | C16H21NO6·H2O[2][3] |

| Molecular Weight | 323.34 g/mol [1][4] | 341.3 g/mol |

| CAS Number | 5545-52-8 | 71449-08-6 |

Experimental Protocols and Methodologies

The determination of the molecular weight and formula of this compound is achieved through standard analytical techniques. These methods include:

-

Mass Spectrometry: To determine the exact mass and confirm the molecular weight.

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N, O) and empirically derive the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of functional groups.

Detailed experimental protocols for these techniques are widely established and can be found in standard organic chemistry laboratory manuals.

Visualization of Relationships

As the core of this technical guide is focused on the fundamental physicochemical properties of a single molecule, this compound, there are no signaling pathways, complex experimental workflows, or logical relationships to be diagrammatically represented. The data is best summarized in the tabular format provided above for clarity and direct comparison.

References

The Strategic Role of Z-D-Asp(OtBu)-OH in Modern Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-aspartic acid γ-tert-butyl ester, commonly known as Z-D-Asp(OtBu)-OH. We delve into its core functions in peptide synthesis, detailing its chemical properties, the strategic application of its orthogonal protecting groups, and its pivotal role in both solution-phase and fragment condensation strategies. This document serves as a critical resource for professionals engaged in peptide research and drug development, offering detailed experimental protocols and quantitative data to support advanced synthetic applications.

Core Properties and Strategic Importance

This compound is a strategically protected D-amino acid derivative indispensable for the synthesis of complex peptides. The incorporation of a D-amino acid can significantly enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic peptides. The unique combination of its protecting groups—the Benzyloxycarbonyl (Z) group at the N-terminus and the tert-butyl (OtBu) ester on the side chain—forms the basis of its utility.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 71449-08-6 |

| Molecular Formula | C₁₆H₂₁NO₆ |

| Molecular Weight | 323.34 g/mol [1] |

| Appearance | White powder or crystals[2][3] |

| Melting Point | 56.5-57.1°C[2] |

| Storage Conditions | 2-8°C[2] |

The primary strategic advantage of this compound lies in its orthogonal protection scheme. The Z-group is stable under the acidic conditions required to cleave the OtBu group, and conversely, the OtBu group is stable during the hydrogenolysis used to remove the Z-group. This orthogonality is fundamental for the synthesis of protected peptide fragments, which are key intermediates in convergent synthesis strategies for large peptides and small proteins.

The Orthogonal Deprotection Strategy

The differential lability of the Z and OtBu protecting groups allows for their selective removal at different stages of a synthesis, a concept known as orthogonality. This is crucial for complex synthetic routes, particularly in solution-phase synthesis and for creating building blocks for fragment condensation.

-

Z (Benzyloxycarbonyl) Group: Protects the α-amino group. It is stable to the acidic conditions used for OtBu removal (e.g., TFA). Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).

-

OtBu (tert-butyl) Group: Protects the side-chain carboxyl group of aspartic acid. It is stable to the basic conditions sometimes used in peptide synthesis and to the hydrogenolysis conditions used for Z-group cleavage. It is efficiently removed with strong acids like trifluoroacetic acid (TFA).

This orthogonal relationship is visualized in the logical diagram below.

Quantitative Performance Data

While comprehensive data on the coupling and deprotection yields of this compound across a wide range of substrates is not centrally available, the following tables summarize representative quantitative data gleaned from various studies. These values can serve as a baseline for synthesis planning.

Table 1: Representative Coupling Yields for Z-Protected Amino Acids

| Coupling Reaction | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| Z-Phe-Aib-OEt | COMU | 93 | - | |

| Z-MeVal-MeVal-OBut | BOP-Cl | 89 | Not Detected (Stereomutation) | |

| Z-SPip-SPip-OMe | BOP-Cl | 96 | <5 (Stereomutation) |

Table 2: Representative Deprotection Yields and Purity

| Protecting Group | Substrate/Peptide | Deprotection Method | Yield/Purity | Reference |

| Z-group | Z-Gly | Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | 95% | |

| Z-group | Z-Phe | Catalytic Transfer Hydrogenation (HCOOH, 10% Pd/C) | 95% | |

| OtBu-group | ABRF1992 Peptide | TFA/TIS/H₂O (95:2.5:2.5) | 77% (Crude Purity) | |

| OtBu-group | ACP Decapeptide | TFA/TIS/H₂O (95:2.5:2.5) | 91% (Crude Purity) | |

| Z-group | N-Benzyl Derivatives | Catalytic Transfer Hydrogenation (Ammonium Formate, 10% Pd-C) | 76-95% |

Table 3: Impact of Scavengers on TFA Cleavage of OtBu and Other Acid-Labile Groups Data from a study on a model Cys-containing peptide, illustrating scavenger effects on side-product formation.

| Scavenger Cocktail (in TFA) | Total S-tbutylation (%) | Reference |

| TIS/H₂O (2.5:2.5) | 18.8 | |

| TIS/H₂O/DMS (5:5:10) | 10.3 | |

| TIS/H₂O/Thioanisole (5:5:10) | 9.0 | |

| TIS/H₂O/DTT (5:5:10) | 12.1 |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound.

Solution-Phase Peptide Coupling

This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Ethyl(dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in DCM/DMF and add NMM (1.1 eq) to neutralize the salt.

-

Cool the this compound solution to 0°C in an ice bath.

-

Add DCC (1.1 eq) to the cooled this compound solution and stir for 15 minutes.

-

Add the neutralized amino acid ester solution to the activated this compound mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

Z-Group Deprotection by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group.

Materials:

-

Z-protected peptide

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in MeOH in a flask equipped with a stir bar.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).

-

Seal the flask and replace the atmosphere with H₂ by evacuating and backfilling with H₂ gas three times.

-

Maintain a positive pressure of H₂ using a balloon.

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional MeOH.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-terminally deprotected peptide.

OtBu-Group Deprotection by Acidolysis

This protocol details the cleavage of the side-chain tert-butyl ester. This procedure is also suitable for the simultaneous cleavage of other acid-labile protecting groups (e.g., Boc, Trt) and cleavage from an acid-labile resin.

Materials:

-

OtBu-protected peptide (can be resin-bound)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

Procedure:

-

If the peptide is resin-bound, ensure the resin is dry. Place the peptide or peptide-resin in a suitable reaction vessel.

-

Prepare a fresh cleavage cocktail. A standard mixture is 95% TFA, 2.5% H₂O, and 2.5% TIS (v/v/v).

-

Add the cleavage cocktail to the peptide (approx. 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

If the peptide was on a resin, filter the mixture to separate the resin beads and collect the filtrate. Wash the resin with a small amount of neat TFA.

-

Concentrate the TFA filtrate under a stream of nitrogen to a small volume.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a flask of cold diethyl ether (at least 10-fold volume excess).

-

A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.

-

Isolate the peptide by centrifugation, decant the ether, wash the pellet with more cold ether, and dry under vacuum.

Conclusion

This compound is a highly valuable building block in peptide chemistry, offering a robust and flexible option for introducing D-aspartic acid into peptide sequences. Its key strength lies in the orthogonal nature of its Z and OtBu protecting groups, which enables sophisticated synthetic strategies like the preparation of protected peptide fragments for convergent synthesis. A thorough understanding of the coupling and deprotection methodologies, as outlined in this guide, is essential for leveraging the full potential of this reagent in the development of novel and effective peptide-based therapeutics and research tools.

References

The Chemist's Shield: An In-depth Technical Guide to Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. This endeavor would be an exercise in chaos without the strategic use of protecting groups. These chemical moieties act as temporary shields, selectively masking reactive functional groups on amino acids to prevent unwanted side reactions and ensure the orderly formation of peptide bonds. This technical guide provides a comprehensive exploration of the core principles, strategies, and experimental methodologies surrounding protecting groups in peptide synthesis, with a focus on the two dominant strategies: Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS).

Core Principles of Protecting Groups

The ideal protecting group is a cornerstone of successful peptide synthesis, characterized by several key features. It must be readily introduced in high yield, remain stable throughout the various steps of peptide chain elongation, and be selectively removable under conditions that do not compromise the integrity of the peptide. The concept of orthogonality is central to this, referring to the use of multiple protecting groups that can be removed independently under distinct chemical conditions.[1][2]

Major Strategies in Solid-Phase Peptide Synthesis (SPPS)

SPPS, a technique pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process. The choice of the Nα-amino protecting group for the incoming amino acid defines the overall synthetic strategy.

The Boc/Bzl Strategy

This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group.[3][4] Side-chain functional groups are typically protected by benzyl-based (Bzl) groups, which are more resistant to acid and are removed at the end of the synthesis during the final cleavage from the resin.[5] This strategy relies on a graduation of acid lability for selective deprotection.

The Fmoc/tBu Strategy

The more modern and widely used strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection. Side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives. This orthogonal scheme allows for the removal of the Fmoc group with a mild base, leaving the acid-labile side-chain protecting groups and the peptide-resin linkage intact until the final acid-mediated cleavage step.

Quantitative Data on Protecting Groups

The efficiency and stability of protecting groups are critical parameters in peptide synthesis. While direct, side-by-side quantitative comparisons under identical conditions are not always available in the literature, the following tables summarize representative data on the performance of Boc and Fmoc protecting groups.

Table 1: Comparison of Nα-Amino Protecting Groups

| Characteristic | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine in DMF |

| Side-Chain Protection | Benzyl-based | tert-Butyl-based |

| Final Cleavage Reagent | Hydrofluoric Acid (HF) | Trifluoroacetic Acid (TFA) |

| Orthogonality | Partial (both Boc and Bzl are acid-labile) | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile) |

| Typical Peptide Purity | Generally high, but repeated acid exposure can cause side reactions. | High, with minimized side reactions due to milder deprotection. |

| Automation Suitability | Less common in modern automated synthesizers. | Highly amenable to automation. |

| Safety Considerations | Requires handling of highly corrosive HF. | Avoids the use of HF. |

Table 2: Stability of Common Side-Chain Protecting Groups

| Amino Acid | Side-Chain Functionality | Boc Strategy Protecting Group | Fmoc Strategy Protecting Group | Stability/Cleavage Conditions |

| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Boc | Z is removed by HF; Boc is removed by TFA. |

| Aspartic Acid (Asp) | β-Carboxyl | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) | OBzl is removed by HF; OtBu is removed by TFA. |

| Glutamic Acid (Glu) | γ-Carboxyl | Benzyl ester (OBzl) | tert-Butyl ester (OtBu) | OBzl is removed by HF; OtBu is removed by TFA. |

| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl) | tert-Butyl ether (tBu) | Bzl is removed by HF; tBu is removed by TFA. |

| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) | tert-Butyl ether (tBu) | Bzl is removed by HF; tBu is removed by TFA. |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) | Trityl (Trt) | Meb is removed by HF; Trt is removed by TFA with scavengers. |

| Arginine (Arg) | Guanidino | Tosyl (Tos) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tos is removed by HF; Pbf is removed by TFA. |

| Histidine (His) | Imidazole | Benzyloxymethyl (Bom) | Trityl (Trt) | Bom is removed by HF; Trt is removed by TFA. |

| Tryptophan (Trp) | Indole | Formyl (For) | Boc | For is removed by piperidine; Boc is removed by TFA. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies. The following are representative protocols for key steps in peptide synthesis.

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of the α-amino group of an amino acid with a Boc group.

Materials:

-

Amino acid

-

Triethylamine (Et3N)

-

Dioxane

-

Water

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Add BOC-ON (1.1 equivalents) at room temperature with stirring.

-

Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.

-

Dilute the reaction mixture with water.

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude Boc-amino acid.

Protocol 2: A Single Cycle of Boc-SPPS

This protocol outlines the manual steps for one cycle of amino acid addition in Boc-based solid-phase peptide synthesis.

Materials:

-

Boc-amino acid-loaded resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

10% Diisopropylethylamine (DIEA) in DCM

-

Boc-protected amino acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a fritted reaction vessel.

-

Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM.

-

Neutralization: Treat the resin with 10% DIEA in DCM twice for 2 minutes each.

-

Washing: Wash the resin with DCM.

-

Amino Acid Coupling: a. In a separate vial, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. b. Add DCC (3 equivalents) dissolved in DCM and allow the activation to proceed for 10-15 minutes at 0°C. c. Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate. d. Add the filtered solution to the neutralized resin and agitate for 2-4 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Nα-Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the protection of the α-amino group of an amino acid with an Fmoc group.

Materials:

-

Amino acid (e.g., L-Alanine)

-

10% aqueous sodium carbonate solution

-

9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Dioxane

-

Diethyl ether

-

1 M HCl

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in a 10% aqueous sodium carbonate solution.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

-

Allow the reaction to proceed overnight.

-

Dilute the mixture with deionized water and wash three times with diethyl ether.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath to precipitate the Fmoc-amino acid.

-

Extract the product into diethyl ether.

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. A typical yield is over 90%.

Protocol 4: A Single Cycle of Fmoc-SPPS

This protocol outlines the manual steps for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-loaded resin (e.g., Wang resin)

-

DMF

-

20% (v/v) Piperidine in DMF

-

Fmoc-amino acid (3-5 equivalents)

-

Coupling reagent (e.g., HCTU, 3-5 equivalents)

-

Base (e.g., DIEA, 6-10 equivalents)

-

DCM

-

Methanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours.

-

Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 3 minutes. b. Drain and repeat the treatment for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF. b. Add the activation mixture to the resin and agitate for 30-60 minutes.

-

Washing: Wash the resin with DMF, DCM, and Methanol.

Protocol 5: Final Cleavage and Deprotection in Fmoc-SPPS

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or TFA/TIS/water [95:2.5:2.5])

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the peptide precipitate by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide.

Visualizing Workflows and Mechanisms

Diagrams are invaluable tools for understanding the complex workflows and chemical transformations in peptide synthesis.

Caption: Comparative workflow of Boc-SPPS and Fmoc-SPPS cycles.

Caption: Orthogonality of protecting groups in peptide synthesis strategies.

Caption: Mechanisms of Boc and Fmoc deprotection.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful chemical synthesis of peptides. The Boc/Bzl and Fmoc/tBu strategies each offer distinct advantages and are chosen based on the specific requirements of the target peptide, including its length, sequence, and the presence of sensitive residues. A thorough understanding of the underlying chemistry, quantitative performance, and detailed experimental protocols, as outlined in this guide, is essential for researchers and drug development professionals to navigate the complexities of peptide synthesis and achieve their synthetic goals with high efficiency and purity. The continued evolution of protecting group chemistry promises to further enhance the capabilities of peptide synthesis, enabling the creation of increasingly complex and novel peptide-based therapeutics and research tools.

References

An In-depth Technical Guide to Protected Amino Acids in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the precise assembly of amino acids into complex peptides is a fundamental requirement. This is achieved through the strategic use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions. This technical guide provides a comprehensive overview of the principles, applications, and experimental methodologies associated with protected amino acids, offering a core resource for professionals in the field.

Core Principles of Amino Acid Protection

Amino acids are bifunctional molecules, containing at least one amine and one carboxylic acid group. Many also possess reactive side chains. During peptide synthesis, the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another requires the selective activation of the carboxyl group. Without protection, the free amino group of the activated amino acid could react with another activated molecule, leading to polymerization and a complex mixture of products.[1]

Protecting groups are chemical moieties that are reversibly attached to the reactive functional groups of an amino acid (the α-amino group, the α-carboxyl group, and any reactive side-chain groups) to prevent them from participating in unintended reactions.[2] An ideal protecting group exhibits the following characteristics:

-

Ease of Introduction: It can be readily and selectively introduced in high yield.

-

Stability: It is stable under the conditions required for subsequent reaction steps, including peptide bond formation and the deprotection of other protecting groups.

-

Ease of Removal: It can be removed cleanly and selectively in high yield under mild conditions that do not compromise the integrity of the newly formed peptide.

-

Orthogonality: In a multi-step synthesis involving multiple protecting groups, each group can be removed under a distinct set of conditions without affecting the others.[3][4]

Key Protecting Groups for the α-Amino Group

The choice of the α-amino protecting group is a critical decision in peptide synthesis, as it defines the overall synthetic strategy. The most commonly employed protecting groups are the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups.

tert-Butyloxycarbonyl (Boc) Group

The Boc group is an acid-labile protecting group, typically introduced using di-tert-butyl dicarbonate (Boc anhydride).[5] It is stable under basic and nucleophilic conditions but is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA). The Boc/Bzl (benzyl) strategy in solid-phase peptide synthesis (SPPS) relies on the differential acid lability of the Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a base-labile protecting group, a feature that makes it orthogonal to the acid-labile side-chain protecting groups. This forms the basis of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS. The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu and is removed with a weak base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, introduced by Bergmann and Zervas, was the first widely used Nα-protecting group in peptide synthesis. It is typically introduced using benzyl chloroformate (Cbz-Cl). The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that is orthogonal to both acid- and base-labile protecting groups.

Protection of the Carboxyl Group and Side Chains

To prevent unwanted reactions, the C-terminal carboxyl group and any reactive side chains of the amino acids must also be protected.

Carboxyl Group Protection

The carboxyl group is commonly protected as an ester. Simple alkyl esters like methyl and ethyl esters can be used, but benzyl (Bn) and tert-butyl (tBu) esters are more prevalent in modern peptide synthesis due to their specific cleavage conditions. Benzyl esters are removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions.

Side-Chain Protection

Amino acids with reactive side chains (e.g., Lys, Asp, Glu, Ser, Thr, Cys, Tyr, His, Arg) require orthogonal protection that remains intact throughout the peptide chain elongation and is removed during the final cleavage step. The choice of side-chain protecting groups is dictated by the primary Nα-protection strategy (Boc or Fmoc). In the Fmoc/tBu strategy, acid-labile groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are commonly used. In the Boc/Bzl strategy, more acid-stable groups, primarily benzyl-based, are employed.

Quantitative Data Summary

The following tables provide a comparative summary of quantitative data for the protection of amino and carboxyl groups, as well as the efficiency of solid-phase peptide synthesis.

Table 1: Quantitative Data for α-Amino Group Protection

| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Aqueous NaOH or NaHCO₃, or organic base (e.g., TEA, DMAP) in an organic solvent (e.g., THF, Dioxane) | 85-99 |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Aqueous NaHCO₃/Dioxane or Pyridine/CH₂Cl₂ | >90 |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous NaHCO₃ or NaOH, pH 8-10 | 80-95 |

Table 2: Quantitative Data for Carboxyl Group Protection

| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |

| Benzyl (Bn) Ester | Benzyl alcohol, p-toluenesulfonic acid | Reflux in a water-azeotroping solvent (e.g., cyclohexane) | 88-100 |

| tert-Butyl (tBu) Ester | Isobutylene, cat. H₂SO₄ | Pressurized vessel, room temperature | 60-90 |

Table 3: Typical Stepwise Efficiency in Solid-Phase Peptide Synthesis (SPPS)

| SPPS Strategy | Coupling Efficiency per Cycle (%) | Overall Yield for a 10-mer Peptide (%) |

| Fmoc/tBu | >99 | ~90 |

| Boc/Bzl | >99 | ~90 |

Experimental Protocols

This section provides detailed methodologies for key experiments in the protection and synthesis of peptides.

Protocol for Boc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Dioxane

-

Water

-

Ethyl acetate

-

5% aqueous citric acid solution

Procedure:

-

Dissolve the amino acid in a 1:1 (v/v) mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O in dioxane dropwise to the stirred amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 5% aqueous citric acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Boc-protected amino acid.

Protocol for Fmoc Protection of an Amino Acid

Materials:

-

Amino acid (1.0 equiv)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.0 equiv)

-

Dioxane

-

Water

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in 10% aqueous NaHCO₃ solution.

-

Add a solution of Fmoc-Cl in dioxane dropwise to the stirred amino acid solution at room temperature.

-

Stir the mixture for 2-8 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1M HCl.

-

The Fmoc-protected amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol for a Single Coupling Cycle in Fmoc-SPPS

This protocol describes the addition of one amino acid to a growing peptide chain on a solid support (e.g., Wang resin).

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

-

DMF

-

Fmoc-amino acid (3-5 equiv)

-

Coupling reagent (e.g., HBTU, 3-5 equiv)

-

N,N-Diisopropylethylamine (DIEA) (6-10 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Fmoc Deprotection: a. Swell the peptide-resin in DMF. b. Treat the resin with 20% piperidine in DMF for 3 minutes. c. Drain the solution. d. Treat the resin with a fresh portion of 20% piperidine in DMF for 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent in DMF. b. Add DIEA to the solution to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the mixture for 30-60 minutes at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.

-

Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times), followed by DCM (3 times). The resin is now ready for the next coupling cycle.

Visualizing Synthesis Pathways and Logic

The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the use of protected amino acids.

References

Methodological & Application

Application Notes and Protocols for Z-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Asp(OtBu)-OH, or N-benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester, is a specialized amino acid derivative primarily utilized in strategic solid-phase peptide synthesis (SPPS) for the production of N-terminally protected peptide fragments. Its unique protecting group combination—the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester—offers a distinct orthogonal advantage within the widely used Fmoc/tBu synthesis strategy.